A Comprehensive Technical Guide to 6-Bromo-2,3-dimethoxybenzaldehyde
A Comprehensive Technical Guide to 6-Bromo-2,3-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
6-Bromo-2,3-dimethoxybenzaldehyde, identified by the CAS number 53811-50-0 , is a substituted aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structural arrangement, featuring a bromine atom and two methoxy groups flanking an aldehyde functional group, renders it a versatile precursor for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and applications, with a particular focus on its role in the development of novel therapeutic agents. The brominated methoxyphenyl moiety is a common feature in a variety of natural alkaloids, including convolutamines and amathamides, which have demonstrated a range of biological activities such as antibacterial, antifungal, and antitumor properties.[3] The strategic placement of the bromine atom on the aromatic ring can significantly influence the biological activity of the resulting compounds, making 6-bromo-2,3-dimethoxybenzaldehyde a crucial starting material for structure-activity relationship (SAR) studies.[3]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 6-bromo-2,3-dimethoxybenzaldehyde is fundamental for its effective use in research and development. This section outlines its key characteristics.
| Property | Value | Source |
| CAS Number | 53811-50-0 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Melting Point | 75-77 °C | [3] |
| Appearance | White powder | [3] |
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 10.31 (s, 1H), 7.31 (d, J = 8.7 Hz, 1H), 6.94 (d, J = 7.5 Hz, 1H), 3.91 (s, 3H), 3.87 (s, 3H).[3]
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¹³C NMR (100 MHz, CDCl₃): δ 190.4, 152.8, 152.1, 129.3, 128.7, 117.6, 112.8, 62.3, 56.2.[3]
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FTIR (ATR) ν / cm⁻¹: 1685, 1570, 1468.[3]
Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde: A Step-by-Step Protocol
The synthesis of 6-bromo-2,3-dimethoxybenzaldehyde is typically achieved through the electrophilic bromination of 2,3-dimethoxybenzaldehyde. The following protocol is a well-established method for this transformation.[3]
Reaction Scheme:
A diagram illustrating the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde.
Experimental Protocol:
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Dissolution of Starting Material: In a suitable reaction vessel, dissolve 2,3-dimethoxybenzaldehyde (1 equivalent) in dimethylformamide (DMF).
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Preparation of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.5 equivalents) in DMF.
-
Addition of Brominating Agent: Add the NBS solution dropwise to the solution of 2,3-dimethoxybenzaldehyde over a period of 30 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice and water.
-
Isolation of Product: Collect the resulting precipitate by filtration and wash thoroughly with water to yield 6-bromo-2,3-dimethoxybenzaldehyde as a white powder.[3] A reported yield for this reaction is 60%.[3]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane, to obtain colorless crystals.[3]
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is crucial for preventing over-bromination or side reactions on the sensitive aldehyde functional group.
-
Solvent Selection: Dimethylformamide (DMF) is an excellent solvent for both the starting material and the brominating agent, ensuring a homogeneous reaction mixture.
-
Reaction Time: The extended reaction time of 48 hours allows for the complete conversion of the starting material to the desired product.
-
Work-up Procedure: Pouring the reaction mixture into ice water facilitates the precipitation of the organic product, which has low solubility in water, thereby enabling its easy isolation.
Applications in Drug Discovery and Organic Synthesis
The primary application of 6-bromo-2,3-dimethoxybenzaldehyde lies in its utility as a versatile intermediate in the synthesis of biologically active molecules and complex organic frameworks. The presence of the aldehyde group allows for a wide range of chemical transformations, including but not limited to:
-
Reductive amination: To introduce amine functionalities.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Aldol condensation: To create more complex carbon skeletons.
-
Oxidation: To form the corresponding carboxylic acid.
The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the aromatic ring. This versatility is paramount in the construction of compound libraries for high-throughput screening in drug discovery programs. For instance, this compound is a key building block for the synthesis of natural alkaloids and their derivatives, which are being investigated for their potential therapeutic properties.[3]
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[5]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
6-Bromo-2,3-dimethoxybenzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel compounds with a wide range of potential applications. By adhering to the principles of scientific integrity and safe laboratory practices, researchers can effectively harness the synthetic potential of this important building block.
References
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Chemsrc. 6-BROMO-2,3-DIMETHOXY-BENZALDEHYDE | CAS#:53811-50-0. [Link]
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SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
-
Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
-
West Liberty University. Material Safety Data Sheet. [Link]
-
PubChem. 2,3-Dimethoxybenzaldehyde. [Link]
